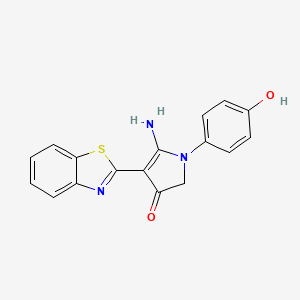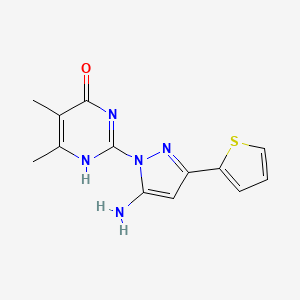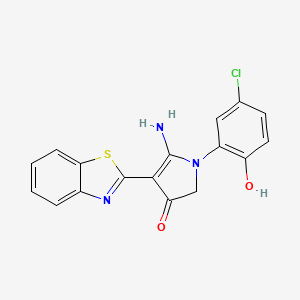
5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-hydroxyphenyl)-2H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a methanesulfonamide group attached to a pyridine ring substituted with two bromine atoms at the 2 and 5 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N-(2,5-dibromo-3-pyridinyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms .
Applications De Recherche Scientifique
Methanesulfonamide, N-(2,5-dibromo-3-pyridinyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-(2,5-dibromo-3-pyridinyl)- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonamide, N-(2,5-dichloro-3-pyridinyl)
- Methanesulfonamide, N-(2,5-difluoro-3-pyridinyl)
- Methanesulfonamide, N-(2,5-diiodo-3-pyridinyl)
Uniqueness
Methanesulfonamide, N-(2,5-dibromo-3-pyridinyl)- is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can also affect the compound’s physical properties, such as solubility and stability .
Propriétés
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-hydroxyphenyl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c18-16-15(17-19-12-3-1-2-4-14(12)23-17)13(22)9-20(16)10-5-7-11(21)8-6-10/h1-8,21H,9,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGPPBKEHOKHCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=CC=C(C=C2)O)N)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=CC=C(C=C2)O)N)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Dimethyl 2-{[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzene-1,4-dicarboxylate](/img/structure/B7836526.png)
![Methyl 2-({[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B7836534.png)
![{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B7836535.png)
![3-amino-N-(3,4-dichlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7836540.png)
![2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOIC ACID](/img/structure/B7836548.png)

![1-[2-(3,5-Dimethylanilino)-2-oxoethyl]piperidin-1-ium-4-carboxylate](/img/structure/B7836563.png)
![[4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] 4-(4-methoxyphenoxy)butanoate](/img/structure/B7836568.png)

![5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]-2H-pyrrol-3-one](/img/structure/B7836587.png)
![5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(diethylamino)ethyl]-2H-pyrrol-3-one](/img/structure/B7836599.png)
![2-methylpropyl 4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzoate](/img/structure/B7836608.png)
![2-[5-amino-3-oxo-1-(1-phenylethyl)-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7836619.png)
![2-[5-amino-1-[4-(diethylamino)phenyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7836625.png)
